molecular formula C11H12N2O B15277016 5-(1-Aminoethyl)quinolin-8-OL

5-(1-Aminoethyl)quinolin-8-OL

Cat. No.: B15277016
M. Wt: 188.23 g/mol
InChI Key: MVVXTOPFBHWKSI-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)quinolin-8-OL is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O It is a derivative of quinoline, a structure known for its presence in various natural products, functional materials, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)quinolin-8-OL typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to improve yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used to introduce various substituents onto the quinoline ring .

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminoethyl)quinolin-8-OL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-(1-Aminoethyl)quinolin-8-OL involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and disrupting essential biological processes. It also interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Aminoethyl)quinolin-8-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-(1-aminoethyl)quinolin-8-ol

InChI

InChI=1S/C11H12N2O/c1-7(12)8-4-5-10(14)11-9(8)3-2-6-13-11/h2-7,14H,12H2,1H3

InChI Key

MVVXTOPFBHWKSI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CC=NC2=C(C=C1)O)N

Origin of Product

United States

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